molecular formula C19H19N3O3S2 B4872902 N-[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]-4-METHYL-1-BENZENESULFONAMIDE

N-[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]-4-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B4872902
M. Wt: 401.5 g/mol
InChI Key: VUBFFXQCHWSQIW-UHFFFAOYSA-N
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Description

N-[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a furylmethyl group, a carbothioyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]-4-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]-4-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]-4-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[4-({[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]-4-METHYL-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[4-[(4-methylphenyl)sulfonylamino]phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-14-4-10-18(11-5-14)27(23,24)22-16-8-6-15(7-9-16)21-19(26)20-13-17-3-2-12-25-17/h2-12,22H,13H2,1H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBFFXQCHWSQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=S)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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